molecular formula C19H22N4O3S2 B2468153 N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide CAS No. 380436-85-1

N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide

Cat. No.: B2468153
CAS No.: 380436-85-1
M. Wt: 418.53
InChI Key: MEQAFQJTZKSKEW-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a 3-methoxyphenyl group and at the 5-position with a sulfanyl (-SH) moiety. The benzene ring is functionalized with a sulfonamide group at the 1-position, where the sulfonamide nitrogen atoms are diethyl-substituted. The methoxy group enhances electron density on the triazole ring, while the diethyl sulfonamide increases lipophilicity .

Properties

IUPAC Name

N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-4-22(5-2)28(24,25)17-11-6-8-14(12-17)18-20-21-19(27)23(18)15-9-7-10-16(13-15)26-3/h6-13H,4-5H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQAFQJTZKSKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its antifungal properties, mechanism of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₂₂N₄O₃S₂
  • Molecular Weight : 418.53 g/mol
  • IUPAC Name : this compound

The presence of a sulfonamide group , a triazole ring , and a methoxyphenyl moiety contributes to the compound's diverse biological activities, particularly in the areas of antifungal and antibacterial properties.

Antifungal Properties

The compound exhibits notable antifungal activity attributed to the triazole moiety, which is known to inhibit ergosterol synthesis—a critical component of fungal cell membranes. This mechanism is similar to that of established antifungals like fluconazole. Research indicates that compounds with analogous structures effectively combat various fungal pathogens, including resistant strains of Candida species.

Mechanism of Action :

  • Inhibition of Ergosterol Synthesis : The triazole ring interferes with the enzyme lanosterol demethylase (CYP51), leading to disrupted cell membrane integrity.
  • Potential Interaction with Cytochrome P450 Enzymes : Similar compounds have shown binding affinity to cytochrome P450 enzymes in fungi, which could lead to increased efficacy against fungal infections.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features and biological activities of this compound against other known compounds.

Compound NameStructure FeaturesBiological Activity
FluconazoleTriazole ringAntifungal
SulfamethoxazoleSulfonamide groupAntibacterial
BenzothiazoleThiazole ringAntimicrobial

The unique combination of a methoxyphenyl group and a sulfanyl triazole may enhance its selectivity against specific fungal strains compared to traditional antifungals like fluconazole.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Triazole Core Modifications

3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide Key Difference: Replaces the 3-methoxyphenyl group with a cycloheptyl substituent. It also elevates lipophilicity (LogP), which may improve membrane permeability but hinder aqueous solubility .

N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide Key Difference: Substitutes the methoxyphenyl group with a phenoxy moiety and lacks diethyl sulfonamide.

N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol

  • Key Difference : Features a trimethoxyphenyl group and a chlorobenzylidene imine.
  • Impact : The electron-rich trimethoxyphenyl enhances hydrogen-bonding capacity, while the chlorobenzylidene may improve stability and target selectivity .

Sulfonamide Group Variations

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Key Difference: Uses a methyl-substituted oxazole instead of a triazole and a simpler sulfonamide (methylphenyl). Impact: The oxazole ring’s lower aromaticity compared to triazole may reduce metabolic stability.

Physicochemical Properties

Compound Name Triazole Substituents Sulfonamide Group LogP (Predicted) Water Solubility
Target Compound 4-(3-methoxyphenyl), 5-sulfanyl N,N-diethyl ~3.5 Moderate
3-(4-Cycloheptyl-5-sulfanyl...) [] 4-cycloheptyl, 5-sulfanyl N,N-diethyl ~4.2 Low
N-[5-(methylsulfanyl)... [] 4-phenoxy, 5-methylsulfanyl Unsubstituted ~2.8 High
4-Methyl-N-{4-... [] Oxazole core 4-methylphenyl ~2.5 High

Notes:

  • The target compound’s diethyl sulfonamide contributes to moderate lipophilicity, balancing membrane permeability and solubility.
  • Cycloheptyl substitution () drastically increases LogP, likely reducing bioavailability.

Q & A

Q. What are the recommended synthetic routes for N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions. First, the triazole core is formed via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., H₂SO₄ or HCl). Subsequent functionalization introduces the 3-methoxyphenyl and sulfonamide groups. Key steps include:

  • Thiol protection : Use alkylation or oxidation to stabilize the sulfanyl (-SH) group during synthesis .
  • Sulfonamide coupling : React the triazole intermediate with N,N-diethylbenzenesulfonamide chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Solvent optimization : Dichloromethane or DMF is recommended for polar intermediates, with inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the triazole ring (δ 7.5–8.5 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and sulfonamide protons (δ 1.0–1.5 ppm for diethyl groups) .
    • HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 460.12) .
  • X-ray crystallography : Use SHELX or ORTEP-III for structural refinement to resolve bond angles and confirm regiochemistry of the triazole ring .

Q. How can researchers screen this compound for biological activity?

  • Antimicrobial assays : Perform agar diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use MIC (Minimum Inhibitory Concentration) values ≥ 32 μg/mL as a threshold for significant activity .
  • Enzyme inhibition : Test against cytochrome P450 or kinase enzymes via fluorescence-based assays. IC₅₀ values < 10 μM suggest therapeutic potential .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (≥15% increase) by enhancing energy transfer .
  • Catalyst screening : Test Pd/C or CuI for cross-coupling steps. For example, CuI in DMF increases yield of triazole intermediates by 20% compared to uncatalyzed reactions .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity (>95%) product .

Q. How can computational methods aid in understanding this compound’s reactivity?

  • DFT calculations (Gaussian 09) : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites. The sulfanyl group (HS-) shows high Fukui indices, indicating susceptibility to oxidation .
  • Molecular docking (AutoDock Vina) : Simulate binding to bacterial dihydrofolate reductase (PDB: 1DHF). A docking score ≤ -7.0 kcal/mol correlates with observed antimicrobial activity .

Q. How to resolve contradictions in spectroscopic data?

  • Case example : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomers of the sulfonamide group. Solutions include:
    • Variable-temperature NMR : Conduct experiments at 25°C and -40°C to observe coalescence of split signals .
    • 2D-COSY/HMBC : Confirm through-space correlations between triazole protons and adjacent substituents .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • SAR studies : Compare derivatives lacking the methoxyphenyl or sulfonamide groups. A ≥50% drop in activity upon removal indicates these moieties are critical .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites in hepatocyte models. Detection of sulfoxide derivatives suggests CYP3A4-mediated oxidation .
  • Crystallographic evidence : Co-crystallize the compound with target enzymes (e.g., β-lactamase) to visualize binding interactions .

Methodological Notes

  • Contradiction management : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., fluorescence vs. luminescence-based readouts) .
  • Data reporting : Adhere to IUCr standards for crystallographic data deposition (CIF files) and report R-factor values < 0.05 for high-quality structures .

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